molecular formula C17H23NO3 B2961671 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-isopropoxyphenyl)methanone CAS No. 1421509-94-5

3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-isopropoxyphenyl)methanone

Cat. No.: B2961671
CAS No.: 1421509-94-5
M. Wt: 289.375
InChI Key: JBDPLNQECIOVHT-UHFFFAOYSA-N
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Description

3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-isopropoxyphenyl)methanone is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 289.375. The purity is usually 95%.
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Scientific Research Applications

Novel Synthetic Routes and Chemical Transformations

  • Divergent Synthesis of Oxide-Bridged Phenylmorphans : A novel synthetic route to ortho-hydroxy-E and -F oxide-bridged 5-phenylmorphans was developed, showcasing a method to achieve desired oxygenation patterns, which may have implications for designing compounds with specific chemical properties (Zezula, Jacobson, & Rice, 2007).

  • Norrish Type I Cleavage for Synthesis of Civet Constituents : The photo-reaction of 9-oxabicyclo[3.3.1]nonan-3-one led to Norrish type I cleavage, providing a direct synthesis route to (cis-6-methyletrahydropyran-2-yl)acetic acid, a constituent of civet, demonstrating photochemical applications in organic synthesis (Muraoka et al., 1995).

  • Organocatalyst for Oxidation of Alcohols : A synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a nitroxyl radical, was developed, exhibiting high activity in the catalytic oxidation of alcohols. This research highlights the potential of ABNO as an organocatalyst for synthesizing carbonyl compounds from alcohols (Shibuya et al., 2009).

  • Stereoselective Synthesis of β-Lactams : Research into the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams and their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates showcases innovative approaches to creating compounds with potential pharmaceutical applications (Mollet, D’hooghe, & Kimpe, 2012).

  • Recyclable Catalyst for Aerobic Oxidation of Alcohols : The development and application of SBA-15-functionalized 3-oxo-ABNO as a recyclable catalyst for the aerobic oxidation of alcohols under metal-free conditions indicate progress in sustainable and efficient catalysis. This catalyst demonstrates superior activity compared to traditional organocatalysts and can be reused multiple times without loss of efficiency (Karimi, Farhangi, Vali, & Vahdati, 2014).

Properties

IUPAC Name

3-oxa-9-azabicyclo[3.3.1]nonan-9-yl-(4-propan-2-yloxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-12(2)21-16-8-6-13(7-9-16)17(19)18-14-4-3-5-15(18)11-20-10-14/h6-9,12,14-15H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDPLNQECIOVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2C3CCCC2COC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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